molecular formula C9H12F3NO3 B11816696 2-Oxa-7-azaspiro[3.5]nonan-3-yl 2,2,2-trifluoroacetate

2-Oxa-7-azaspiro[3.5]nonan-3-yl 2,2,2-trifluoroacetate

Cat. No.: B11816696
M. Wt: 239.19 g/mol
InChI Key: CYGFHPMRGMHDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxa-7-azaspiro[35]nonane 2,2,2-trifluoroacetate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate typically involves the reaction of 2-oxa-7-azaspiro[3.5]nonane with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the trifluoroacetate salt. The process may involve the use of solvents such as dichloromethane or acetonitrile and requires careful monitoring of temperature and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in specific research and industrial applications .

Properties

Molecular Formula

C9H12F3NO3

Molecular Weight

239.19 g/mol

IUPAC Name

2-oxa-7-azaspiro[3.5]nonan-3-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C9H12F3NO3/c10-9(11,12)6(14)16-7-8(5-15-7)1-3-13-4-2-8/h7,13H,1-5H2

InChI Key

CYGFHPMRGMHDKF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12COC2OC(=O)C(F)(F)F

Origin of Product

United States

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